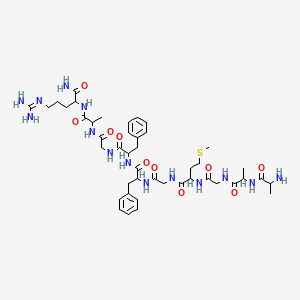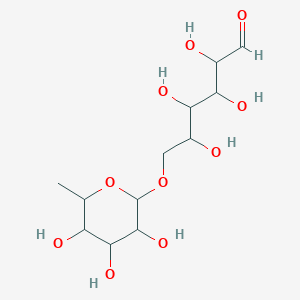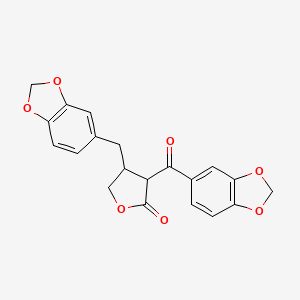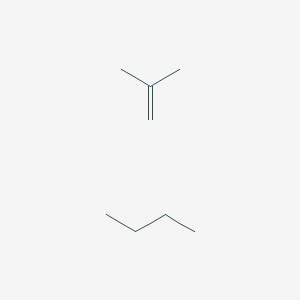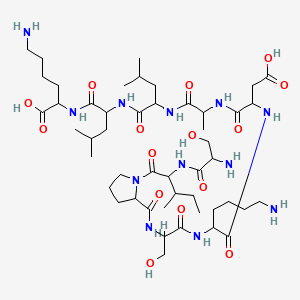
Sodefrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodefrin is a novel peptide pheromone identified in the abdominal glands of male red-bellied newts (Cynops pyrrhogaster). This compound plays a crucial role in chemical communication during courtship, attracting sexually developed female newts . This compound is a decapeptide, meaning it consists of ten amino acids, and it has been extensively studied for its role in reproductive behavior in amphibians .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodefrin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers, which can handle multiple synthesis cycles efficiently. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its biological activity and purity .
化学反応の分析
Types of Reactions
Sodefrin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of specific amino acid residues, such as methionine and cysteine.
Reduction: Reduction of disulfide bonds between cysteine residues.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chemical hydrolysis using strong acids or bases.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues, potentially altering the peptide’s activity.
Reduction: Reduced peptides with free thiol groups.
科学的研究の応用
Sodefrin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
作用機序
Sodefrin exerts its effects by binding to specific receptors in the olfactory system of female newts. During courtship, the male newt releases this compound into the water, which is detected by the female’s olfactory receptors. This binding triggers a cascade of molecular events, leading to increased female receptivity and attraction to the male . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that this compound’s activity is species-specific .
類似化合物との比較
Sodefrin is part of a broader family of pheromones known as this compound precursor-like factors (SPFs). Similar compounds include:
Plethodontid Receptivity Factor (PRF): Another peptide pheromone found in lungless salamanders, enhancing female receptivity during courtship.
Plethodontid Modulating Factor (PMF): Modulates female behavior and receptivity in response to male courtship signals.
Uniqueness of this compound
This compound is unique due to its specific role in the courtship behavior of red-bellied newts. Unlike other pheromones, this compound’s activity is highly species-specific, meaning it attracts females of the same species but not those of closely related species . This specificity is crucial for reproductive isolation and species survival.
特性
分子式 |
C48H86N12O15 |
|---|---|
分子量 |
1071.3 g/mol |
IUPAC名 |
6-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H86N12O15/c1-8-27(6)38(59-40(66)29(51)23-61)47(73)60-19-13-16-36(60)46(72)58-35(24-62)45(71)53-30(14-9-11-17-49)41(67)57-34(22-37(63)64)42(68)52-28(7)39(65)55-32(20-25(2)3)44(70)56-33(21-26(4)5)43(69)54-31(48(74)75)15-10-12-18-50/h25-36,38,61-62H,8-24,49-51H2,1-7H3,(H,52,68)(H,53,71)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,72)(H,59,66)(H,63,64)(H,74,75) |
InChIキー |
FEDVAMPMWFINFV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


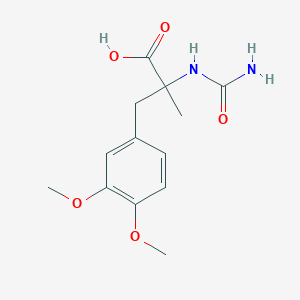
![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
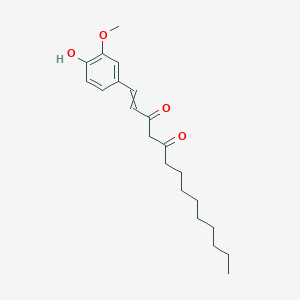
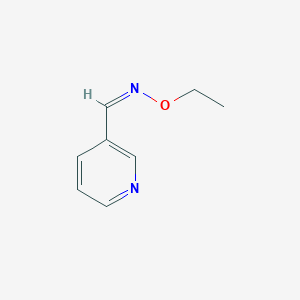


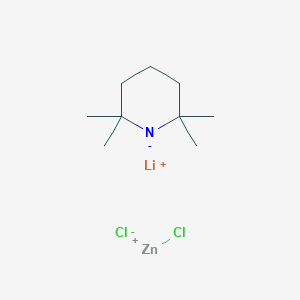
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
